molecular formula C12H17BrN2O3S B604194 2-(4-((3-Bromophenyl)sulfonyl)piperazin-1-yl)ethanol CAS No. 1007209-71-3

2-(4-((3-Bromophenyl)sulfonyl)piperazin-1-yl)ethanol

Cat. No.: B604194
CAS No.: 1007209-71-3
M. Wt: 349.25g/mol
InChI Key: ZXTWAWHGHIMNMC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((3-Bromophenyl)sulfonyl)piperazin-1-yl)ethanol can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction typically proceeds under basic conditions, such as the presence of a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), to facilitate the formation of the piperazine ring. The key step includes the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis, which are efficient and scalable methods . These methods allow for the production of large quantities of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-((3-Bromophenyl)sulfonyl)piperazin-1-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted piperazine derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-((3-Bromophenyl)sulfonyl)piperazin-1-yl)ethanol is unique due to its specific combination of a piperazine ring, a bromophenylsulfonyl group, and an ethanol group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

2-[4-(3-bromophenyl)sulfonylpiperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O3S/c13-11-2-1-3-12(10-11)19(17,18)15-6-4-14(5-7-15)8-9-16/h1-3,10,16H,4-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTWAWHGHIMNMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)S(=O)(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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